Methyl 8-chlorooctanoate
CAS No.:
Cat. No.: VC13801043
Molecular Formula: C9H17ClO2
Molecular Weight: 192.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H17ClO2 |
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Molecular Weight | 192.68 g/mol |
IUPAC Name | methyl 8-chlorooctanoate |
Standard InChI | InChI=1S/C9H17ClO2/c1-12-9(11)7-5-3-2-4-6-8-10/h2-8H2,1H3 |
Standard InChI Key | CSTARPJPLIGTHY-UHFFFAOYSA-N |
SMILES | COC(=O)CCCCCCCCl |
Canonical SMILES | COC(=O)CCCCCCCCl |
Introduction
Chemical Identity and Structural Features
Methyl 8-chlorooctanoate belongs to the class of aliphatic chlorinated esters, with the IUPAC name methyl 8-chlorooctanoate. Its molecular structure comprises:
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Octanoic acid backbone: An eight-carbon chain providing hydrophobicity and structural flexibility.
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Chlorine substituent: Positioned at the terminal carbon (C8), enabling nucleophilic substitution reactions.
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Methyl ester group: A methoxy carbonyl group (-COOCH<sub>3</sub>) at C1, which facilitates hydrolysis to the corresponding carboxylic acid.
The compound’s linear structure and polar functional groups contribute to its intermediate polarity, with a calculated octanol-water partition coefficient (logP) of 2.739 . This balance between hydrophobicity and solubility makes it suitable for reactions in both organic and aqueous-organic media.
Synthesis and Production Methods
Laboratory-Scale Synthesis
Methyl 8-chlorooctanoate is synthesized via acid-catalyzed esterification of 8-chlorooctanoic acid with methanol. The reaction follows classical Fischer esterification mechanics:
Typical conditions:
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Solvent: Excess methanol acts as both reactant and solvent.
Industrial Production
Industrial protocols optimize for throughput and cost efficiency:
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Continuous esterification: Fixed-bed reactors with solid acid catalysts (e.g., sulfonated resins) enable continuous methanol and 8-chlorooctanoic acid feed .
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Process parameters: Elevated pressures (2–5 bar) and temperatures (70–90°C) enhance reaction kinetics.
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Byproduct management: Water generated during esterification is removed via azeotropic distillation to shift equilibrium toward product formation .
Physicochemical Properties
Key thermodynamic and physical properties of methyl 8-chlorooctanoate are summarized below:
Notable characteristics:
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Thermal stability: The compound decomposes above 200°C, with decarboxylation and dehydrochlorination as primary degradation pathways.
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Solubility: Miscible with common organic solvents (e.g., ethanol, ethyl acetate); limited water solubility (log<sub>10</sub>WS = -2.61) .
Reactivity and Chemical Behavior
Hydrolysis
The ester group undergoes acid- or base-catalyzed hydrolysis to yield 8-chlorooctanoic acid:
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Acidic conditions: Slow hydrolysis at room temperature; accelerated under reflux with H<sub>2</sub>SO<sub>4</sub> .
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Basic conditions: Rapid saponification with NaOH/KOH, yielding the sodium salt of 8-chlorooctanoic acid.
Nucleophilic Substitution
The C8 chlorine atom participates in S<sub>N</sub>2 reactions with nucleophiles (e.g., amines, thiols):
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Conditions: Polar aprotic solvents (DMF, DMSO), elevated temperatures (50–80°C) .
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Applications: Synthesis of ω-amino esters for polymer precursors.
Reduction
Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the ester to 8-chlorooctanol:
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Side reactions: Over-reduction to alkanes is negligible due to the ester’s stability.
Applications in Industrial and Research Contexts
Pharmaceutical Intermediates
Methyl 8-chlorooctanoate is a precursor to:
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Antifungal agents: Chlorinated fatty acid derivatives inhibit ergosterol synthesis in fungal membranes.
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Prodrugs: Ester hydrolysis in vivo releases 8-chlorooctanoic acid, which exhibits anti-inflammatory activity .
Agrochemical Synthesis
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Herbicides: Alkyl chlorides derived from the compound disrupt plant cell membrane integrity.
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Insecticides: Thioether derivatives (via substitution with thiols) target insect acetylcholinesterase.
Polymer Science
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Polyester modifications: Incorporation of chlorinated monomers enhances flame retardancy and UV stability.
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Crosslinking agents: Reaction with diamines forms polyamide networks for hydrogels.
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